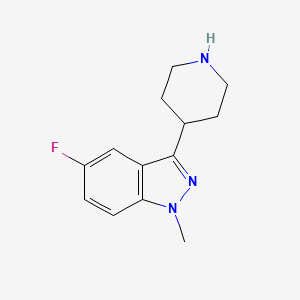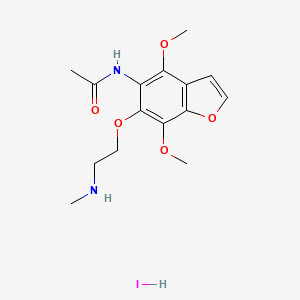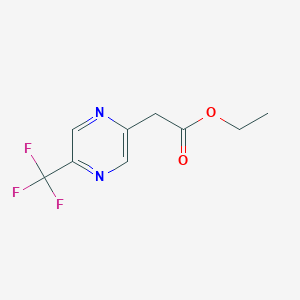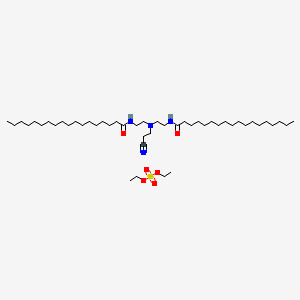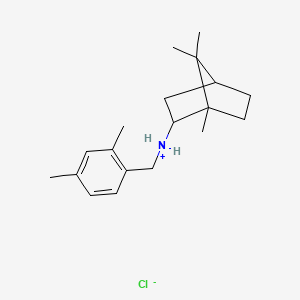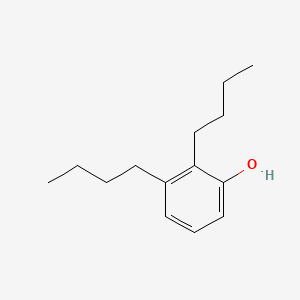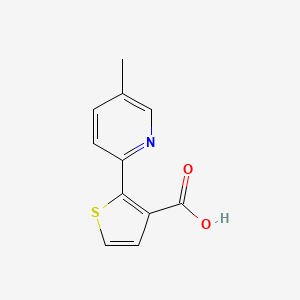
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the β-lactamase enzyme in Escherichia coli, thereby preventing the bacteria from breaking down β-lactam antibiotics . Molecular docking studies have shown that this compound binds to the active site of the enzyme, blocking its function .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
2-(5-Methylpyridin-2-yl)thiophene-3-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1184913-45-8 |
|---|---|
Fórmula molecular |
C11H9NO2S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-(5-methylpyridin-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-3-9(12-6-7)10-8(11(13)14)4-5-15-10/h2-6H,1H3,(H,13,14) |
Clave InChI |
QSTASOOCTZXFSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=C(C=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


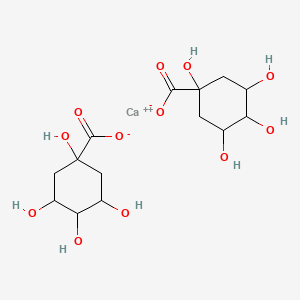
![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
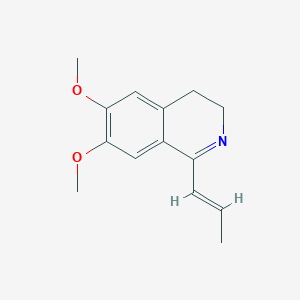
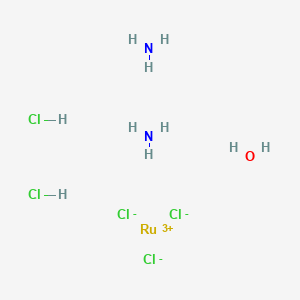
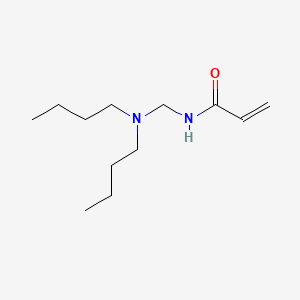

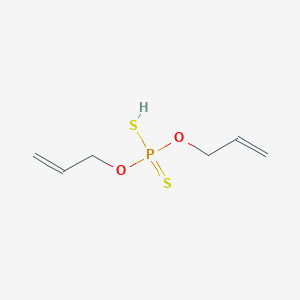
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
